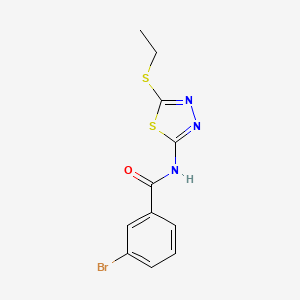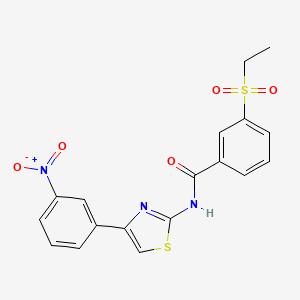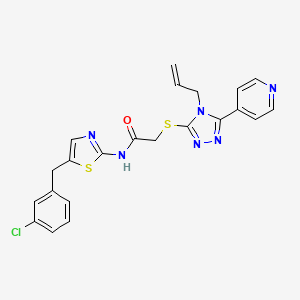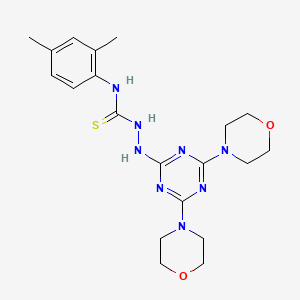![molecular formula C18H21N3O3 B2692180 N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-84-1](/img/structure/B2692180.png)
N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids . The compound contains a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis and modification of this compound can involve nucleophilic addition-cyclization processes. This approach has been demonstrated to be efficient in accessing functionalized pyrido- and pyrrolo.Molecular Structure Analysis
The molecular structure of this compound is characterized by its conformational preferences, which can be influenced by the specific array of functional groups present. The compound has a chemical formula of C10H13N3O2S and an average weight of 239.294 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of this compound can include nucleophilic addition-cyclization processes. These processes have been demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo.Physical And Chemical Properties Analysis
The compound is a small molecule with a chemical formula of C10H13N3O2S . It has an average weight of 239.294 and a monoisotopic weight of 239.072847365 .Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis of Pyrroloquinoline Derivatives
This research presents a simple and environmentally friendly catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. The process is tolerant to air and produces water as the only byproduct, showcasing a method that could be applicable to the synthesis of compounds similar to N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, potentially offering insights into its synthesis and applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Biodegradation of Quinoline Compounds
This study explores the biodegradation of quinoline, a structure related to quinoxalines, highlighting the use of endogenous electron donors to accelerate the biodegradation and oxidation of recalcitrant heterocyclic compounds. The findings may have implications for environmental remediation techniques and offer a perspective on the biodegradability of complex heterocyclic compounds like N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Bai et al., 2015).
Synthesis and Evaluation of Quinoline Derivatives
Research on the synthesis of functionalized aminoquinolines, using novel synthetic intermediates, provides valuable insights into the chemical properties and potential biological activities of quinoline derivatives. Such methodologies and evaluations might be relevant for understanding the properties and applications of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in various biological contexts (Vandekerckhove et al., 2015).
Discovery of Cyclopentaquinoline Analogues
The synthesis and biological assessment of cyclopentaquinoline derivatives, aiming at the treatment of Alzheimer’s disease, demonstrate the potential therapeutic applications of complex quinoline derivatives. This research could hint at the possible applications of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in neurodegenerative disease research and treatment (Czarnecka et al., 2019).
Safety and Hazards
Direcciones Futuras
The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
N-cyclopentyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-15-10-12-9-14(8-11-4-3-7-21(15)16(11)12)20-18(24)17(23)19-13-5-1-2-6-13/h8-9,13H,1-7,10H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRMNKNQYJGYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)



![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)